molecular formula C26H24N4O2 B12183457 [4-(2-Methoxyphenyl)piperazin-1-yl][2-(pyridin-3-yl)quinolin-4-yl]methanone

[4-(2-Methoxyphenyl)piperazin-1-yl][2-(pyridin-3-yl)quinolin-4-yl]methanone

Cat. No.: B12183457
M. Wt: 424.5 g/mol
InChI Key: PQODYXSRRJADBL-UHFFFAOYSA-N
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Description

[4-(2-Methoxyphenyl)piperazin-1-yl][2-(pyridin-3-yl)quinolin-4-yl]methanone is a complex organic compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and a quinoline ring substituted with a pyridinyl group. The unique structure of this compound makes it a valuable candidate for various pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Methoxyphenyl)piperazin-1-yl][2-(pyridin-3-yl)quinolin-4-yl]methanone typically involves multiple steps, starting with the preparation of the piperazine and quinoline intermediates. The piperazine intermediate is synthesized by reacting 2-methoxyphenylamine with piperazine under controlled conditions. The quinoline intermediate is prepared by reacting 2-chloropyridine with 4-chloroquinoline in the presence of a base. The final step involves coupling the two intermediates using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key parameters such as temperature, pressure, and reaction time are carefully controlled to ensure consistent production quality. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

[4-(2-Methoxyphenyl)piperazin-1-yl][2-(pyridin-3-yl)quinolin-4-yl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of [4-(2-Methoxyphenyl)piperazin-1-yl][2-(pyridin-3-yl)quinolin-4-yl]methanone involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. The compound acts as an antagonist, binding to these receptors and inhibiting their activity. This leads to a cascade of downstream effects, including the modulation of neurotransmitter release and vascular smooth muscle contraction. The precise pathways involved in these effects are still under investigation, but the compound’s ability to cross the blood-brain barrier makes it a promising candidate for central nervous system drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(2-Methoxyphenyl)piperazin-1-yl][2-(pyridin-3-yl)quinolin-4-yl]methanone stands out due to its unique combination of a methoxyphenyl-piperazine moiety and a pyridinyl-quinoline moiety. This structural uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications .

Properties

Molecular Formula

C26H24N4O2

Molecular Weight

424.5 g/mol

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-(2-pyridin-3-ylquinolin-4-yl)methanone

InChI

InChI=1S/C26H24N4O2/c1-32-25-11-5-4-10-24(25)29-13-15-30(16-14-29)26(31)21-17-23(19-7-6-12-27-18-19)28-22-9-3-2-8-20(21)22/h2-12,17-18H,13-16H2,1H3

InChI Key

PQODYXSRRJADBL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CN=CC=C5

Origin of Product

United States

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